molecular formula C16H26ClNO2 B1433137 N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride CAS No. 1432679-87-2

N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride

Cat. No. B1433137
M. Wt: 299.83 g/mol
InChI Key: XGGOBSUYYCVKND-UHFFFAOYSA-N
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Description

“N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1432679-87-2 . It has a molecular weight of 299.84 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25NO2.ClH/c1-12-6-4-5-7-14 (12)17-11-13-8-9-15 (18-2)16 (10-13)19-3;/h8-10,12,14,17H,4-7,11H2,1-3H3;1H . This indicates the presence of a cyclohexanamine ring with a dimethoxybenzyl group attached.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 299.84 . The InChI code for this compound is 1S/C16H25NO2.ClH/c1-12-6-4-5-7-14 (12)17-11-13-8-9-15 (18-2)16 (10-13)19-3;/h8-10,12,14,17H,4-7,11H2,1-3H3;1H .

Scientific Research Applications

  • Amination of Methylcyclohexane : Research by Kovavic and Chaudhary (1967) in Tetrahedron describes the amination of methylcyclohexane to produce 1-amino-1-methylcyclohexane, a process relevant to the synthesis of compounds similar to N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride. This direct amination method is significant for synthesizing tertiary carbinamines, which are structurally related to the compound (Kovavic & Chaudhary, 1967).

  • Synthesis of Ferrocenylalkylamines : Research on the synthesis of ferrocenylalkylamines by Deus, Robles, and Herrmann (1990) in the Journal of Organometallic Chemistry explores the chemical synthesis processes that could be analogous to those used for N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride. Such research is crucial for understanding the chemical behavior and potential applications of similar compounds (Deus et al., 1990).

  • Antineoplastic Agents Synthesis : A study by Pettit et al. (2003) in the Journal of Medicinal Chemistry reports on the synthesis of antineoplastic agents, including compounds structurally related to N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride. The research highlights the potential application of similar compounds in cancer treatment (Pettit et al., 2003).

  • Synthesis of Silacyclohexanones and Amines : Fischer, Burschka, and Tacke (2014) in Organometallics discuss the synthesis of silacyclohexanones and amines, which can be seen as relevant to the synthesis pathways and potential applications of compounds like N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride (Fischer et al., 2014).

  • Synthesis of Ketamine Derivatives : Masaud et al. (2022) in the International Journal of Life Science and Pharma Research conducted a study on the synthesis of ketamine derivatives, which is related to the synthesis and potential pharmacological applications of N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride (Masaud et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-12-6-4-5-7-14(12)17-11-13-8-9-15(18-2)16(10-13)19-3;/h8-10,12,14,17H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGOBSUYYCVKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride

CAS RN

1432679-87-2
Record name N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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